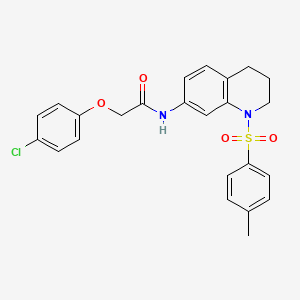
2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, is a chemical entity that appears to be related to a class of compounds known for their interaction with the AMPA receptor. The AMPA receptor is an important neurotransmitter receptor in the brain that mediates fast synaptic transmission. Compounds that can modulate this receptor's activity are of significant interest in neuroscience research, particularly for their potential use in imaging brain diseases and treating neurological disorders such as epilepsy and neurodegenerative diseases.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been reported in the literature. For instance, a potent non-competitive AMPA receptor antagonist, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, was synthesized and labeled for potential use in PET imaging . Another study optimized the synthesis of a similar compound and resolved its enantiomers, finding that the (R)-enantiomer exhibited higher anticonvulsant and antagonistic effects . These studies provide insights into the synthetic routes that could potentially be adapted for the synthesis of 2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffractometry, which established the absolute configuration of the (R)-enantiomer of a potent AMPA receptor antagonist . The single crystal structure of another potent compound, N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has also been reported . These analyses are crucial for understanding the three-dimensional conformation of the molecules, which is important for their interaction with biological targets such as the AMPA receptor.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrahydroisoquinoline derivatives typically include cyclization steps and the introduction of various functional groups that are key to the biological activity of these compounds. For example, the basic cyclization of o-[(2-cyanovinyl)amino]benzoate to give a 3-cyano-4-hydroxyquinoline intermediate is a critical step in the synthesis of a related compound . Understanding these reactions is essential for the development of new derivatives with improved properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, stability, and purity, are important for their application in both research and therapeutic contexts. For instance, the purity of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide was reported to be 98.9% by HPLC, which is significant for its potential scale-up and commercial use . The pharmacokinetic properties, such as brain uptake and clearance, are also critical, as demonstrated by the evaluation of a carbon-11 labeled compound for PET imaging .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Research has explored the synthesis and evaluation of various quinoline derivatives for their potential therapeutic effects. For instance, studies have investigated the antiviral, antiapoptotic, and antimicrobial activities of quinoline derivatives. These compounds have shown significant efficacy in vitro, indicating their potential in treating diseases like Japanese encephalitis and various bacterial infections (Ghosh et al., 2008). Additionally, the structural aspects and properties of salt and inclusion compounds of quinoline-based amides have been studied, revealing their potential for gel formation and fluorescence emission, which could have implications in material science and molecular diagnostics (Karmakar et al., 2007).
Pharmacological Research
Quinoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promising results in preclinical models. For example, certain quinazolinyl acetamides have demonstrated significant analgesic and anti-inflammatory effects, suggesting their utility in pain and inflammation management (Alagarsamy et al., 2015). The discovery of compounds like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide highlights the exploration of sigma-1 receptor ligands with antinociceptive effects, indicating a potential route for developing new pain management therapies (Navarrete-Vázquez et al., 2016).
Chemical Synthesis
Advancements in the synthesis of quinoline and quinazoline derivatives have been reported, with applications in creating novel compounds with potential therapeutic uses. A notable study described a facile three-step synthesis of a quinoline derivative with implications for further chemical and pharmacological research (King, 2007). Moreover, the synthesis and biological potential of new quinazolin-3(4H)-yl)acetamide derivatives have been explored, demonstrating significant antimicrobial and anticancer activities, which could lead to the development of new therapeutic agents (Mehta et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-17-4-12-22(13-5-17)32(29,30)27-14-2-3-18-6-9-20(15-23(18)27)26-24(28)16-31-21-10-7-19(25)8-11-21/h4-13,15H,2-3,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYQRATEAIIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

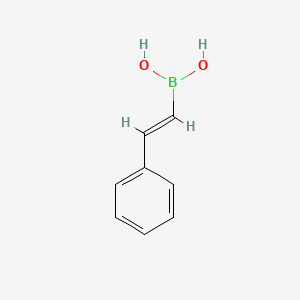
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)
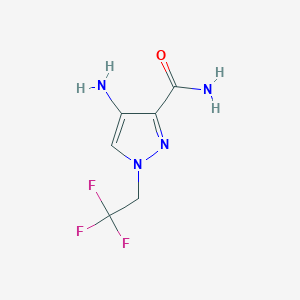
![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)
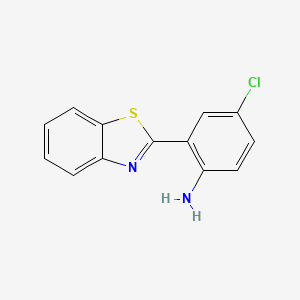
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)
![2-[2-(Oxolan-3-yloxy)phenyl]acetic acid](/img/structure/B2502139.png)
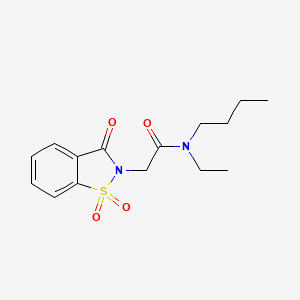
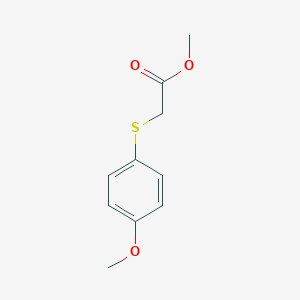
![7-bromo-4-(2,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2502143.png)